
5'-bromo-4-(ethylsulfonyl)-2,2'-dimethoxy-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom, an ethylsulfonyl group, and two methoxy groups attached to the biphenyl core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted biphenyl derivatives.
科学的研究の応用
5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethylsulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The methoxy groups may also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
5’-Bromo-4-(ethylsulfonyl)-2,2’-difluorobiphenyl: This compound has similar structural features but with fluorine atoms instead of methoxy groups.
5’-Bromo-4-thiouracil: Another brominated compound with different functional groups and applications.
Uniqueness
5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and ethylsulfonyl groups distinguishes it from other biphenyl derivatives, making it valuable for specialized applications in research and industry.
特性
分子式 |
C16H17BrO4S |
|---|---|
分子量 |
385.3 g/mol |
IUPAC名 |
1-(5-bromo-2-methoxyphenyl)-4-ethylsulfonyl-2-methoxybenzene |
InChI |
InChI=1S/C16H17BrO4S/c1-4-22(18,19)12-6-7-13(16(10-12)21-3)14-9-11(17)5-8-15(14)20-2/h5-10H,4H2,1-3H3 |
InChIキー |
BBIWDAGXLWVZBH-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)Br)OC)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
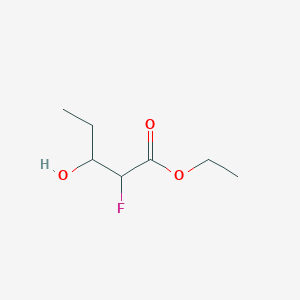
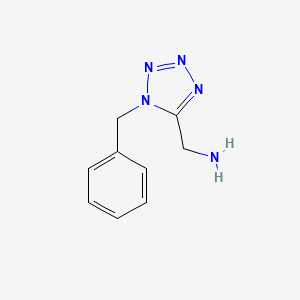
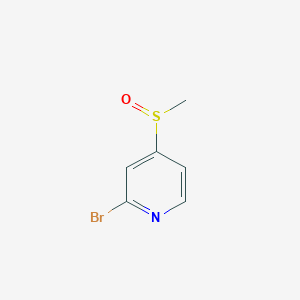
![Pyridin-3-yl [2-(2,6-dichloroanilino)phenyl]acetate](/img/structure/B8543728.png)
![5-[2-(Tert-butoxycarbonylamino)-4-pyridyl]-2-ethyl-4-(3-methylphenyl)-1,3-thiazole](/img/structure/B8543736.png)
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-amino-a-phenyl-](/img/structure/B8543737.png)
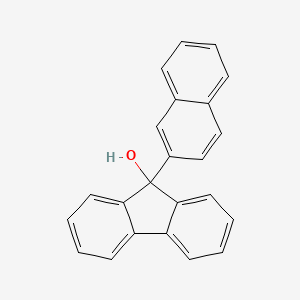
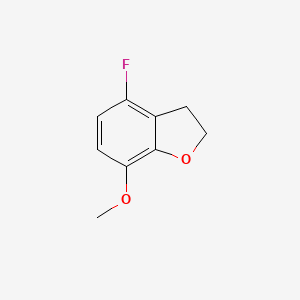


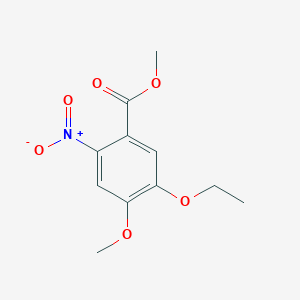
![7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)](/img/structure/B8543789.png)


